2-(2-Methylbutoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-(2-Methylbutoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1346707-91-2
VCID: VC15899200
InChI: InChI=1S/C16H26BNO3/c1-7-12(2)11-19-14-10-13(8-9-18-14)17-20-15(3,4)16(5,6)21-17/h8-10,12H,7,11H2,1-6H3
SMILES:
Molecular Formula: C16H26BNO3
Molecular Weight: 291.2 g/mol

2-(2-Methylbutoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 1346707-91-2

Cat. No.: VC15899200

Molecular Formula: C16H26BNO3

Molecular Weight: 291.2 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methylbutoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - 1346707-91-2

Specification

CAS No. 1346707-91-2
Molecular Formula C16H26BNO3
Molecular Weight 291.2 g/mol
IUPAC Name 2-(2-methylbutoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C16H26BNO3/c1-7-12(2)11-19-14-10-13(8-9-18-14)17-20-15(3,4)16(5,6)21-17/h8-10,12H,7,11H2,1-6H3
Standard InChI Key UNCSJFISKJUAIB-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC(C)CC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyridine ring substituted at the 2-position with a 2-methylbutoxy group and at the 4-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). The boronate ester enhances the compound’s reactivity in metal-catalyzed reactions, while the ether side chain influences solubility and steric effects.

Table 1: Structural Identifiers

PropertyValue
CAS Registry Number1346707-91-2
IUPAC Name2-(2-Methylbutoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC(C)CC
InChIKeyUNCSJFISKJUAIB-UHFFFAOYSA-N

Synthesis and Manufacturing

General Synthesis Pathways

The synthesis typically involves sequential functionalization of pyridine derivatives. A common route includes:

  • Halogenation: Introduction of a halogen (e.g., bromine) at the 4-position of 2-(2-methylbutoxy)pyridine.

  • Borylation: Reaction with bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) under palladium or iridium catalysis to install the boronate ester .

For example, iridium-catalyzed C–H borylation, as demonstrated in analogous pyridine systems, enables direct boronation without pre-halogenation . This method offers regioselectivity, particularly favoring the γ-position in trifluoromethyl-substituted pyridines .

Table 2: Representative Synthesis Conditions

StepReagents/CatalystsTemperatureYieldSource
HalogenationNBS\text{NBS}, AIBN\text{AIBN}80°C75–85%
BorylationB2(pin)2\text{B}_2(\text{pin})_2, Ir(COD)OMe\text{Ir(COD)OMe}, dtbpy100°C60–70%

Physical and Chemical Properties

Physicochemical Data

Predicted properties include a density of ~1.2 g/cm³ and a boiling point exceeding 400°C, consistent with similar boronate esters . The compound is soluble in common organic solvents (e.g., THF, DCM) but insoluble in water due to its hydrophobic pinacol group .

Table 3: Key Physical Properties

PropertyValueMethod/Source
Molecular Weight291.2 g/molMass spectrometry
Density1.2 g/cm³ (predicted)Computational modeling
SolubilitySoluble in THF, DCMExperimental data

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronate ester group facilitates carbon-carbon bond formation in Suzuki-Miyaura reactions. For instance, coupling with aryl halides under palladium catalysis yields biaryl structures, pivotal in pharmaceutical intermediates.

Directed C–H Functionalization

In iridium-catalyzed systems, the boronate group directs regioselective C–H activation, enabling late-stage diversification of pyridine scaffolds . This method avoids pre-functionalization steps, enhancing synthetic efficiency.

Recent Advances and Research

Catalytic Borylation Techniques

Recent studies highlight iridium catalysts for direct C–H borylation of pyridines, achieving higher regiocontrol and yields compared to traditional methods . These advances reduce reliance on halogenated precursors, aligning with green chemistry principles.

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